molecular formula C20H14ClN3O7S B4739416 4-[[4-chloro-3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid

4-[[4-chloro-3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid

Cat. No.: B4739416
M. Wt: 475.9 g/mol
InChI Key: WMYZSFJPBQLFRK-UHFFFAOYSA-N
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Description

4-[[4-chloro-3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a sulfonylamino group, a benzoic acid moiety, and a nitrophenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-chloro-3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with an appropriate amine to form the nitrophenylcarbamoyl intermediate This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonylamino group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[4-chloro-3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

4-[[4-chloro-3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[4-chloro-3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitrophenylboronic acid
  • 4-chloro-3-nitrophenylmethanone
  • 4-chloro-3-nitrobenzoic acid

Uniqueness

4-[[4-chloro-3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[[4-chloro-3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O7S/c21-18-9-8-16(32(30,31)23-13-6-4-12(5-7-13)20(26)27)11-17(18)19(25)22-14-2-1-3-15(10-14)24(28)29/h1-11,23H,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYZSFJPBQLFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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